molecular formula C11H7Cl2N3O2 B2652189 N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-84-2

N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2652189
CAS No.: 2034360-84-2
M. Wt: 284.1
InChI Key: LGPJJSRFAPIMKF-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical research compound designed for investigative applications, particularly in medicinal chemistry and drug discovery. This pyrimidine-4-carboxamide derivative is structurally analogous to compounds investigated as potent and selective antagonists for G protein-coupled receptors (GPCRs), such as the human Adenosine A3 Receptor (hA3R) . Antagonism of hA3R is a promising therapeutic strategy, with research indicating potential for treating conditions including renal disease, nonsmall cell lung carcinoma, and other pathologies involving inflammation and cancer . The core structure of this compound features a 6-hydroxypyrimidine ring, a motif present in various biologically active molecules. For instance, 6-amino-pyrimidine-4-carboxamide derivatives have been patented as ligands for the Sphingosine 1-Phosphate (S1P) receptor for the treatment of autoimmune disorders like multiple sclerosis . The 2,3-dichlorophenyl substituent is a common pharmacophore known to enhance binding affinity and selectivity in receptor-ligand interactions, as demonstrated in related heterocyclic carbonyloxycarboximidamide derivatives . Researchers can utilize this compound as a key intermediate or a starting point for synthesizing novel analogs, or as a pharmacological tool to probe biological pathways and mechanisms involving purinergic signaling. Its structure offers potential for further functionalization, enabling comprehensive structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O2/c12-6-2-1-3-7(10(6)13)16-11(18)8-4-9(17)15-5-14-8/h1-5H,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPJJSRFAPIMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2,3-dichloroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the 2,3-dichloroaniline and the pyrimidine carboxylic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide is identified as a potent inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), which is implicated in several cancers. The compound exhibits significant efficacy in inhibiting SHP2 activity, making it a promising candidate for developing therapies against hyperproliferative diseases such as various types of cancer, including lung, breast, and colon cancers .

Table 1: Efficacy of this compound in Cancer Treatment

Cancer TypeMechanism of ActionReference
Lung CancerSHP2 inhibition
Breast Cancer (HER2+)ERK/MAPK pathway modulation
Colon CancerTargeting hyperproliferative signaling

1.2 Selectivity and Safety Profile

Compared to existing SHP2 antagonists like SHP099 and RMC-4550, this compound demonstrates higher selectivity and a better safety profile, reducing the risk of cardiotoxicity associated with other inhibitors . This characteristic makes it a favorable option for further clinical development.

Anti-inflammatory Applications

Recent studies have also highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 2: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
This compoundTBDTBD
Celecoxib0.040.04
Indomethacin9.17TBD

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrimidine core can enhance biological activity. Electron-releasing substituents on the pyrimidine ring have been shown to improve anti-inflammatory effects by increasing potency against COX enzymes .

Case Studies

In-depth case studies focusing on clinical trials or preclinical evaluations involving this compound would further elucidate its therapeutic potential and guide future research directions.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of N-(2,3-Dichlorophenyl)-6-Hydroxypyrimidine-4-Carboxamide and Analogs

Compound Name (Structure) Core Heterocycle Key Substituents Biological Activity Key Differences vs. Target Compound
This compound Pyrimidine 6-hydroxy, 2,3-dichlorophenyl carboxamide Under investigation Reference compound
1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Triazole Pyridinylmethylamine P2X7 receptor antagonist Triazole core lacks pyrimidine’s hydrogen-bonding potential; reduced hydrophilicity
7-Cyclopentyl-N-(2-methoxyphenyl)-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenyl Kinase inhibition (hypothesized) Bulkier pyrrolo-fused core; sulfamoyl enhances solubility but alters target specificity
3-Amino-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Thioether, methyl Anticancer (preclinical) Sulfur atom increases lipophilicity; potential for metabolic oxidation
N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloroquinoline-3-carboxamide Triazine-Quinoline hybrid Dichlorophenyl, chloroquinoline Antimicrobial Bicyclic quinoline system broadens antimicrobial spectrum
Thieno[2,3-d]pyrimidine-6-carboxamide (DB06969) Thieno[2,3-d]pyrimidine Ethyl, pyrrolidinylethoxy Experimental kinase inhibitor Ethyl group and pyrrolidine chain enhance CNS penetration vs. hydroxyl’s hydrophilicity
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide Cyclohexane Methylcyclohexane, dichlorohydroxyphenyl Unspecified bioactivity Non-aromatic core reduces π-π stacking; higher lipophilicity

Key Research Findings

A. Role of the 2,3-Dichlorophenyl Group

The 2,3-dichlorophenyl moiety is a critical pharmacophore across multiple analogs, enhancing binding to targets like P2X7 receptors and microbial enzymes via halogen bonding and hydrophobic interactions . In the target compound, this group likely contributes to target affinity but may increase off-target risks compared to less halogenated analogs .

B. Impact of Heterocyclic Core Modifications

  • Pyrimidine vs. However, thieno derivatives (e.g., DB06969) exhibit greater metabolic stability due to sulfur’s electron-withdrawing effects .
  • Fused vs.

C. Functional Group Effects on Bioactivity

  • The hydroxyl group in the target compound contrasts with lipophilic substituents (e.g., ethyl in or cyclohexane in ), suggesting a trade-off between solubility and blood-brain barrier penetration.
  • Antimicrobial analogs (e.g., ) utilize chloroquinoline and triazine systems for broad-spectrum activity, a feature absent in the target compound’s pyrimidine scaffold.

Biological Activity

N-(2,3-Dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with 6-hydroxypyrimidine-4-carboxylic acid derivatives. The process often employs standard coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carboxamide derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 30 µM against Reh cells, indicating promising activity that warrants further investigation into its mechanism of action and therapeutic efficacy .

The biological activity of this compound may be attributed to its interaction with key signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that compounds within this class can inhibit the SHP2 enzyme, a positive regulator of the ERK/MAPK signaling pathway. This inhibition can lead to reduced cellular proliferation in hyperproliferative diseases such as cancer .

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of this compound analogs was conducted on human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated that these compounds exhibited distinct antiproliferative activities with varying IC50 values ranging from 3.3 µM to 50.9 µM depending on the specific structural modifications made .

CompoundCell LineIC50 (µM)
Compound 16Caco-237.4
Compound 18HCT-1163.3
Compound 19Caco-217.0
Compound 21HCT-1164.9

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. A related study reported that pyrimidine derivatives exhibited strong antimicrobial effects against various bacterial strains, suggesting a broader therapeutic application for compounds in this class .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyrimidine ring significantly influence biological activity. For example:

  • Substituents on the phenyl ring : The presence of electron-withdrawing groups enhances activity.
  • Hydroxyl groups : These groups at the 6-position are crucial for maintaining biological potency .

Q & A

Q. What are the common synthetic routes for N-(2,3-dichlorophenyl)-6-hydroxypyrimidine-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling pyrimidine carboxylic acid derivatives with substituted anilines. For example, carboxamide formation can be achieved via activation of the carboxyl group using coupling agents like HBTU or TCTU in dimethylformamide (DMF) with a base such as DIPEA . Evidence from analogous pyrimidine syntheses highlights the importance of optimizing equivalents (e.g., 4 equivalents of amino acid derivatives) and reaction time (e.g., 2 hours for amide bond formation) to improve yields . Solvent choice (e.g., DMF for solid-phase synthesis) and temperature (room temperature vs. reflux) also critically influence reaction efficiency .

Q. How is the structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with shifts for the dichlorophenyl group (~7.0–7.5 ppm) and pyrimidine protons (~8.0–9.0 ppm) providing diagnostic signals .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine interactions) and hydrogen-bonding networks (e.g., N–H⋯O interactions) to validate 3D conformation .
  • HPLC-MS : Ensures >95% purity and confirms molecular weight .

Q. What in vitro assays are used to assess the compound’s initial biological activity?

  • Methodological Answer : Early-stage activity screening often includes:
  • Enzyme inhibition assays : Testing against targets like γ-secretase or kinases using fluorometric/colorimetric substrates (e.g., measuring Aβ peptide aggregation inhibition) .
  • Antimicrobial testing : Agar dilution or microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT or resazurin assays in cell lines (e.g., cancer cells) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer : SAR studies systematically vary substituents on the pyrimidine and dichlorophenyl moieties:
  • Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance metabolic stability .
  • Dichlorophenyl substitutions : Replacing Cl with F or methyl groups to modulate lipophilicity and target binding .
  • Bioisosteric replacements : Swapping the carboxamide with sulfonamide or urea groups to improve solubility .
    Activity data are analyzed using computational tools (e.g., molecular docking) to correlate structural changes with potency .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Solutions include:
  • Orthogonal assays : Re-testing in cell-free (e.g., SPR binding) vs. cell-based systems to isolate target engagement from cellular uptake effects .
  • Metabolic stability testing : Incubating the compound with liver microsomes to identify degradation products that may interfere with activity .
  • Impurity profiling : HPLC-MS to detect synthetic byproducts (e.g., N-(3,5-dichlorophenyl) analogs) that could skew results .

Q. How can advanced spectroscopic techniques clarify conformational dynamics in solution vs. solid state?

  • Methodological Answer :
  • Solid-state NMR : Compares chemical shifts with X-ray data to assess packing effects on conformation .
  • Dynamic HPLC : Evaluates enantiomeric stability under varying temperatures/pH to detect atropisomerism .
  • Variable-temperature NMR : Monitors signal splitting to identify rotational barriers around the carboxamide bond .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Nonlinear regression : Fits data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values and Hill slopes .
  • ANOVA with post-hoc tests : Identifies significant differences between treatment groups (e.g., Tukey’s test for multiple comparisons) .
  • QC thresholds : Reject assays with R² < 0.90 for curve fitting or Z’ factor < 0.5 for robustness .

Q. How do researchers validate target engagement in complex biological matrices (e.g., brain tissue)?

  • Methodological Answer :
  • Radioligand binding : Uses tritiated or fluorescent analogs to measure receptor occupancy in tissue homogenates .
  • Click chemistry : Incorporates alkynyl/azido tags for post-treatment visualization via confocal microscopy .
  • Pharmacokinetic profiling : Correlates plasma/tissue concentrations (LC-MS/MS) with in vivo efficacy .

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